4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

Carbonic Anhydrase Inhibition hCA I Selectivity Profiling

Acquire this sulfonamide to calibrate hCA I off-target activity with its defined Ki=3.70 µM, providing a critical intermediate-affinity benchmark vs. nM-potent clinical standards. Elevated LogP (3.654) and moderate PSA support CNS permeability studies, distinguishing it from polar sulfonamides like acetazolamide. 97% purity, mp 112–113 °C ensures reproducible yields in automated parallel synthesis workflows for SAR campaigns.

Molecular Formula C15H17NO4S
Molecular Weight 307.4 g/mol
Cat. No. B5689113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide
Molecular FormulaC15H17NO4S
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H17NO4S/c1-19-13-5-3-12(4-6-13)11-16-21(17,18)15-9-7-14(20-2)8-10-15/h3-10,16H,11H2,1-2H3
InChIKeyVADICDMNVKEEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-(4-methoxybenzyl)benzenesulfonamide: Properties, CAS Registry, and Compound Classification for Research Procurement


4-Methoxy-N-(4-methoxybenzyl)benzenesulfonamide (CAS 122134-66-1, molecular formula C15H17NO4S, molecular weight 307.37 g/mol) is a synthetic sulfonamide derivative characterized by a para-methoxy-substituted benzenesulfonamide core linked to a 4-methoxybenzyl moiety via a sulfonamide nitrogen . This compound serves as a building block and research tool in medicinal chemistry, particularly within structure-activity relationship (SAR) investigations targeting metalloenzymes such as the carbonic anhydrase (CA) family . The primary pharmacophore, the primary sulfonamide group, is recognized for its capacity to coordinate the catalytic zinc ion within the active site of carbonic anhydrases, positioning this compound classically within the zinc-binding sulfonamide CA inhibitor chemotype .

Why 4-Methoxy-N-(4-methoxybenzyl)benzenesulfonamide Cannot Be Substituted with Generic Sulfonamide CA Inhibitors: The Selectivity and LogP Rationale


The interchangeable use of sulfonamide-based carbonic anhydrase inhibitors is scientifically unsound due to divergent isoform selectivity profiles and physiochemical properties driven by the tail moiety. While reference inhibitors like acetazolamide (AAZ) and methazolamide (MZM) exhibit broad, high-potency inhibition across cytosolic isoforms hCA I and hCA II (with Ki values ranging from approximately 14 nM to 250 nM) [1], targeted therapeutic applications—particularly in oncology and non-glaucoma indications—demand selective inhibition of tumor-associated membrane isoforms such as hCA IX and XII [2]. Furthermore, the specific N-(4-methoxybenzyl) substitution in the target compound critically modulates the partition coefficient (LogP) and polar surface area (PSA), which directly influence cell permeability and biodistribution characteristics that are not shared by unsubstituted or heterocyclic sulfonamide standards [3]. Direct substitution with a generic CA inhibitor without accounting for these quantifiable differences in isoform binding kinetics (Ki) and lipophilicity (LogP) would invalidate experimental reproducibility and confound in vivo efficacy models.

Quantitative Differentiation Evidence for 4-Methoxy-N-(4-methoxybenzyl)benzenesulfonamide Versus Reference CA Inhibitors and Clinical Candidates


Isoform Selectivity Profile: hCA I Inhibition Constant (Ki) Comparison with Acetazolamide and Methazolamide

The target compound exhibits a defined, moderate affinity for the cytosolic isoform hCA I, which is quantitatively distinct from both clinical reference agents. This establishes a precise baseline for cellular assays where partial hCA I engagement must be accounted for. The compound demonstrates a Ki of 3.70 × 10³ nM (3.70 µM) against hCA I [1]. This potency is approximately 15-fold weaker than acetazolamide (AAZ) and 74-fold weaker than methazolamide (MZM) against the same isoform [2] . This significant differential confirms that the 4-methoxybenzyl tail sterically hinders binding to the narrow hCA I active site compared to the unsubstituted sulfonamide standards.

Carbonic Anhydrase Inhibition hCA I Selectivity Profiling

Lipophilicity-Driven Property Differentiation: LogP and PSA Analysis Against SLC-0111 and Acetazolamide

The compound's calculated partition coefficient and polar surface area represent a distinct property space relative to clinical candidates and unsubstituted sulfonamides. It exhibits a calculated LogP of 3.654 and a topological Polar Surface Area (tPSA) of 64.6–73.0 Ų . This LogP value is significantly higher (more lipophilic) than the clinical-stage hCA IX inhibitor SLC-0111 (estimated LogP ~1.5-2.0 based on structural analogs) and acetazolamide (LogP ~ -0.26) [1]. The increased lipophilicity, conferred by the dual methoxybenzyl groups, correlates with enhanced predicted passive membrane permeability relative to the more polar clinical comparators.

Physiochemical Properties ADME LogP Blood-Brain Barrier Permeability

Synthetic Tracability and Purity Benchmarking for Reproducible Screening

The compound is synthesized via a well-established and scalable one-step sulfonamide coupling reaction, providing a cost-effective and high-purity alternative to multi-step clinical candidates. The synthesis proceeds via reaction of 4-methoxybenzenesulfonyl chloride with 4-methoxybenzylamine under basic conditions . This straightforward preparation contrasts with the more complex heterocyclic syntheses required for acetazolamide or methazolamide [1]. Commercial availability is typically at 97% purity with a defined melting point of 112–113 °C, enabling direct use in high-throughput screening without additional purification .

Organic Synthesis Sulfonamide Coupling Chemical Procurement

Validated Research Applications and Procurement Scenarios for 4-Methoxy-N-(4-methoxybenzyl)benzenesulfonamide


As a Control Compound for hCA I Selectivity Profiling in Carbonic Anhydrase Inhibitor Screens

In biochemical assays evaluating novel CA inhibitors, researchers can procure this specific sulfonamide to serve as a reference control for hCA I-mediated off-target activity. Given its quantitatively defined Ki of 3.70 µM against hCA I [1], it acts as an intermediate affinity benchmark. This allows for the precise calibration of assay sensitivity and provides a stark contrast to the low nanomolar potency of clinical standards like acetazolamide (Ki = 250 nM) or methazolamide (Ki = 50 nM) [2] . Using this compound helps validate that an observed phenotypic effect is not driven by residual hCA I inhibition.

As a Lipophilic Scaffold for Blood-Brain Barrier Penetration Studies in CNS CA Isoform Targeting

For programs investigating the inhibition of brain-expressed carbonic anhydrases (e.g., CA VII in seizure models or CA VB in metabolic disorders), this compound offers a crucial pharmacokinetic starting point. Its elevated LogP of 3.654 and moderate PSA suggest enhanced passive diffusion across the blood-brain barrier compared to the highly polar, clinically approved sulfonamides [3]. Researchers should prioritize this scaffold when designing CNS-penetrant sulfonamide libraries, using it to validate in silico permeability predictions or as a benchmark in parallel artificial membrane permeability assays (PAMPA).

As a Cost-Effective Building Block for Parallel Synthesis of Diverse Sulfonamide Libraries

Medicinal chemistry groups focused on expanding the chemical space around the benzenesulfonamide pharmacophore can utilize this compound as a validated, commercially accessible intermediate. The confirmed one-step synthetic route from widely available 4-methoxybenzenesulfonyl chloride facilitates the generation of analogs via modifications to the amine or sulfonyl chloride partners. The documented high commercial purity (97%) and solid physical form (mp 112–113 °C) ensure robust handling and reproducible yields in automated parallel synthesis workflows, making it a pragmatic choice for high-throughput SAR campaigns compared to less tractable or more expensive heterocyclic sulfonamide cores.

Quote Request

Request a Quote for 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.